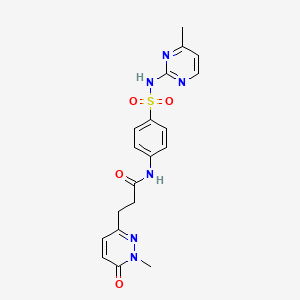

3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide

Descripción

Propiedades

IUPAC Name |

3-(1-methyl-6-oxopyridazin-3-yl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O4S/c1-13-11-12-20-19(21-13)24-30(28,29)16-7-3-14(4-8-16)22-17(26)9-5-15-6-10-18(27)25(2)23-15/h3-4,6-8,10-12H,5,9H2,1-2H3,(H,22,26)(H,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFUXZWBVXJYANZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3=NN(C(=O)C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a pyridazinone moiety linked to a sulfamoyl group, suggesting possible applications in medicinal chemistry, particularly in the development of novel therapeutic agents.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 404.5 g/mol. The structure includes:

- A pyridazinone core, which is known for its diverse biological activities.

- A sulfamoyl group that may enhance solubility and biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this one exhibit significant antimicrobial activity. The presence of the pyridazinone structure has been linked to inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This property suggests potential use as an antibiotic or in the development of new antimicrobial agents.

Anticancer Activity

Preliminary studies have shown that derivatives of pyridazinones can induce apoptosis in cancer cells. The compound's ability to interact with key molecular targets involved in cell proliferation and survival pathways could be leveraged for anticancer therapies. Specific studies have demonstrated that modifications in the structure can enhance selectivity and potency against tumor cells.

Enzyme Inhibition

The compound has been investigated for its potential as a phosphodiesterase (PDE) inhibitor , particularly PDE4, which plays a crucial role in inflammatory processes and cellular signaling pathways. Inhibition of PDE4 can lead to increased levels of cyclic adenosine monophosphate (cAMP), which has various downstream effects beneficial in treating conditions like asthma and chronic obstructive pulmonary disease (COPD).

The mechanism by which this compound exerts its biological effects is primarily through:

- Binding to Target Proteins : Computational studies suggest that the compound can bind effectively to specific proteins involved in signaling pathways, altering their activity.

- Inhibition of Enzymatic Activity : By inhibiting enzymes such as PDE4, the compound may modulate intracellular signaling cascades that regulate inflammation and cell growth.

Case Studies and Research Findings

Comparación Con Compuestos Similares

Comparison with Structurally Related Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally similar molecules from the evidence:

Key Observations

(a) Backbone and Chain Length

- The target compound’s propanamide backbone is shorter than the pentanamide in but shares similarities with the acetamide in . Chain length influences conformational flexibility and binding to target proteins.

- The sulfamoyl linkage in the target and enhances hydrophilicity, whereas bromophenyl () and cyclohexyl () groups increase hydrophobicity.

(b) Heterocyclic Core

- Pyridazinone (target) vs. pyrimidinone (): Pyridazine’s two adjacent nitrogen atoms may alter electronic properties and hydrogen-bonding capacity compared to pyrimidine’s meta-nitrogens .

- Substitutions on the heterocycle (e.g., methyl in the target vs. hydroxy in ) affect steric bulk and metabolic stability.

(d) Pharmacological Implications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.